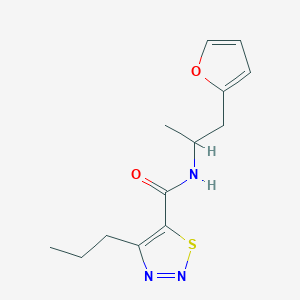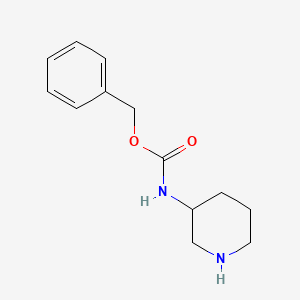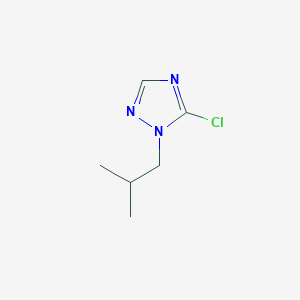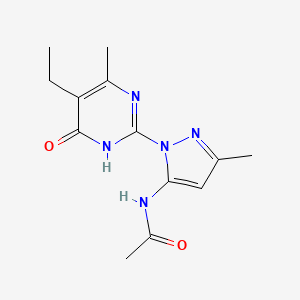
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride, also known as CMOSF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMOSF is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's activity and subsequent effects on various biological processes such as neurotransmission and cancer cell growth.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has been shown to have various biochemical and physiological effects. It has been shown to inhibit carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmission. Additionally, 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride in laboratory experiments include its ability to inhibit a variety of enzymes and its potential applications in various fields such as medicinal chemistry and pharmacology. However, the limitations of using 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For the study of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride include the development of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride analogs and the study of its potential applications in other fields.
Métodos De Síntesis
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride involves the reaction between 3-(3-chloro-4-methoxyphenyl)-1,2-oxazole-5-thiol and sulfonyl chloride in the presence of a base. The reaction results in the formation of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride, which is a white crystalline solid that is soluble in organic solvents such as dichloromethane and acetonitrile. The purity of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess inhibitory activity against a variety of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO4S/c1-16-9-3-2-6(4-7(9)11)8-5-10(17-13-8)18(12,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYKSDLDXFLGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704869.png)

![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2704877.png)
![Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2704880.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)
![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)





![6-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide](/img/structure/B2704891.png)